molecular formula C27H24N4S B14108140 4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14108140
M. Wt: 436.6 g/mol
InChI Key: BIQMPKOUVFGZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of anthracene-9-carbaldehyde with 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in an ethanol medium under reflux conditions for several hours. The product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Secondary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Anthracen-9-ylmethylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
  • Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
  • 2-(4-(Anthracen-9-yl)phenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

Uniqueness

4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of an anthracene moiety, a triazole ring, and a thiol group. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds .

Properties

Molecular Formula

C27H24N4S

Molecular Weight

436.6 g/mol

IUPAC Name

4-(anthracen-9-ylmethylideneamino)-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C27H24N4S/c1-27(2,3)21-14-12-18(13-15-21)25-29-30-26(32)31(25)28-17-24-22-10-6-4-8-19(22)16-20-9-5-7-11-23(20)24/h4-17H,1-3H3,(H,30,32)

InChI Key

BIQMPKOUVFGZMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.